N-Acetylsulfanilamide-13C6

LC-MS/MS method validation Matrix effect correction Stable isotope internal standard selection

N-Acetylsulfanilamide-13C6 is a 13C6-labeled internal standard for precise LC-MS/MS quantitation of N4-acetylsulfanilamide in biological and food matrices. Its 13C6 label ensures exact coelution with the native analyte, correcting matrix effects without deuterium-induced retention time shifts. Supplied as a VETRANAL® analytical standard with batch-specific CoA, meeting ISO/IEC 17025 requirements.

Molecular Formula C8H10N2O3S
Molecular Weight 220.20 g/mol
Cat. No. B12056458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylsulfanilamide-13C6
Molecular FormulaC8H10N2O3S
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)/i2+1,3+1,4+1,5+1,7+1,8+1
InChIKeyPKOFBDHYTMYVGJ-CLQMYPOBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Acetylsulfanilamide-(ring-13C6) VETRANAL Analytical Standard: Product Identification and Procurement Baseline


N4-Acetylsulfanilamide-(ring-13C6) (CAS 1655498-04-6), bearing the VETRANAL® trademark, is a stable isotope-labeled analytical standard wherein all six carbon atoms of the phenyl ring are substituted with carbon-13 . With a molecular formula of ¹³C₄C₂H₁₀N₂O₃S and a molecular weight of 220.20 g/mol , this compound serves as the ¹³C₆-labeled isotopologue of N4-acetylsulfanilamide (unlabeled CAS 121-61-9) . The product is supplied in neat format and is certified as an analytical standard grade material under the VETRANAL® product line , with documented suitability for HPLC and GC techniques .

Why N4-Acetylsulfanilamide-(ring-13C6) Cannot Be Interchanged with Unlabeled or Deuterated Analogs in Regulated Quantitative Analysis


Unlabeled N4-acetylsulfanilamide cannot function as an internal standard in LC-MS/MS workflows due to its chromatographic coelution and spectral overlap with the endogenous analyte, precluding independent quantitation [1]. While deuterium (²H)-labeled internal standards are available, they exhibit differential chromatographic retention behavior relative to the unlabeled analyte, a phenomenon attributable to the significant isotopic effect of deuterium substitution [2]. This retention time shift compromises the internal standard's capacity to correct for matrix-induced ion suppression or enhancement, thereby introducing systematic quantitation bias [2]. In contrast, ¹³C-labeled internal standards such as N4-Acetylsulfanilamide-(ring-13C6) coelute with the native analyte and experience equivalent matrix effects, a prerequisite for accurate quantitative analysis in complex biological and food matrices [2].

N4-Acetylsulfanilamide-(ring-13C6) Quantitative Differentiation Evidence: Comparative Analytical Performance Data


Comparative Matrix Effect Correction: ¹³C₆-Labeled Versus ²H-Labeled Internal Standards in LC-ESI-MS/MS

¹³C/¹⁵N-labeled internal standards provide superior matrix effect correction compared to ²H-labeled internal standards in LC-ESI-MS/MS analysis of biological samples. In a direct head-to-head comparison of urinary biomarkers, the ²H-labeled internal standard exhibited a negative quantitation bias in urine matrix, whereas the ¹³C-labeled internal standard generated accurate urinary concentrations [1]. Post-column infusion experiments confirmed that non-equivalent matrix effects experienced by the ²H-labeled internal standard relative to the unlabeled analyte were the source of the inaccuracy, while coelution of the ¹³C-labeled internal standard with the unlabeled analyte ensured equivalent matrix effects and accurate quantitation [1].

LC-MS/MS method validation Matrix effect correction Stable isotope internal standard selection

Stable Isotope-Labeled Internal Standard Recovery Improvement in Pesticide Residue Analysis

In a comprehensive study evaluating matrix effects in simultaneous pesticide residue analysis using LC-MS/MS, the addition of stable isotope-labeled internal standards at low concentrations improved the recovery of pesticides from samples at various residue levels . The matrix effect magnitude varied by no more than 4% as a result of analytical procedure variance when stable isotope-labeled internal standards were employed . This class-level evidence establishes the quantitative benefit of SIL-IS implementation in residue analysis protocols, directly applicable to N4-Acetylsulfanilamide-(ring-13C6) as a ¹³C₆-labeled sulfonamide internal standard.

Pesticide residue analysis LC-MS/MS quantitation Matrix-matched calibration

Certified Isotopic and Chemical Purity: N4-Acetylsulfanilamide-(ring-13C6) Versus Uncertified ¹³C₆ Analogs

The VETRANAL® analytical standard grade of N4-Acetylsulfanilamide-(ring-13C6) is supplied with certified isotopic purity exceeding 99.0 atom% ¹³C (¹H NMR) and HPLC purity exceeding 99.0%, with overall purity greater than 99.0% . This dual certification of isotopic enrichment and chemical purity distinguishes the VETRANAL® product from uncertified ¹³C₆-labeled analogs that may lack documented purity specifications or supply only nominal enrichment values without analytical verification.

Reference standard procurement Isotopic purity certification Analytical method validation

VETRANAL® Product Line Traceability and Expiry Documentation Versus Generic Analytical Standards

The VETRANAL® analytical standard product line provides defined shelf life with expiry date stated on the product label, downloadable Certificates of Analysis (COA) for each batch, and documented suitability for HPLC and GC techniques . This level of batch-specific documentation and expiry control is not uniformly provided by generic suppliers of ¹³C₆-labeled N4-acetylsulfanilamide, which may lack expiry dating, COA availability, or technique-specific suitability validation.

Regulatory compliance Analytical standard procurement Batch traceability

Sulfonamide Multi-Residue Method Performance with ¹³C₆ Internal Standard Calibration

In a validated multi-residue analytical method for the simultaneous determination of 31 sulfonamides in livestock matrices using UHPLC-MS/MS, stable isotope-labeled internal standards were employed to achieve method performance characteristics compliant with Codex guidelines [1]. The method achieved linear detector response for each target compound over a wide concentration range with correlation coefficients (r²) exceeding 0.98, and average recoveries across three laboratories ranging from 85% to 109% with coefficients of variation below 22% [1]. Limits of detection ranged from 0.3 to 5 ng g⁻¹ and limits of quantification from 1 to 19 ng g⁻¹ [1].

Veterinary drug residue Multi-residue LC-MS/MS Regulatory compliance

Analytical Specificity: Distinguishing N4-Acetylsulfanilamide from Parent Sulfonamide and Co-Administered Analogs

N4-Acetylsulfanilamide is a primary metabolite of sulfanilamide and the herbicide asulam, formed via N4-acetylation in the liver . In pharmacokinetic studies, the acetylated metabolite exhibits distinct behavior from the parent compound: N4-acetylsulfanilamide is excreted by both glomerular filtration and active tubular secretion, whereas unchanged sulfanilamide is excreted solely by glomerular filtration [1]. Furthermore, N4-acetylsulfanilamide demonstrates greater plasma protein binding than the parent sulfanilamide [1]. These metabolic and pharmacokinetic distinctions necessitate analyte-specific quantitation using a matched isotopically labeled internal standard such as N4-Acetylsulfanilamide-(ring-13C6), rather than relying on a generic sulfonamide internal standard or parent compound calibrator.

Sulfonamide metabolism Metabolite quantitation Pharmacokinetic studies

N4-Acetylsulfanilamide-(ring-13C6): Validated Application Scenarios for Scientific and Industrial Procurement


Quantitative LC-MS/MS Analysis of Sulfonamide Metabolite Residues in Food-Producing Animals

Employ N4-Acetylsulfanilamide-(ring-13C6) as the stable isotope-labeled internal standard for accurate quantitation of N4-acetylsulfanilamide residues in livestock tissues, milk, and eggs. This application leverages the compound's ¹³C₆ labeling to correct for matrix effects inherent in complex animal-derived matrices, as demonstrated in multi-residue sulfonamide methods achieving recoveries of 85–109% and CV <22% validated to Codex guidelines [1]. The metabolite-specific quantitation is essential given that N4-acetylsulfanilamide exhibits distinct pharmacokinetic behavior from parent sulfonamides, including active tubular secretion and differential plasma protein binding [2].

Regulatory Compliance Method Development for Veterinary Drug Residue Monitoring Programs

Integrate N4-Acetylsulfanilamide-(ring-13C6) into validated analytical methods supporting regulatory submission and routine monitoring under programs aligned with EU Regulation (EC) No 37/2010 and Codex Alimentarius guidelines. The VETRANAL® analytical standard grade provides batch-specific Certificates of Analysis with documented expiry dating, HPLC and GC suitability, and certified purity, meeting the documentation requirements of ISO/IEC 17025 accredited laboratories [1]. The ¹³C₆ labeling ensures accurate matrix effect correction without the retention time shift bias associated with deuterated internal standards, a critical factor for method robustness in multi-laboratory validation studies [2].

Pharmacokinetic and Metabolism Studies of Sulfonamide Antibiotics in Preclinical Models

Utilize N4-Acetylsulfanilamide-(ring-13C6) as the quantitative internal standard for LC-MS/MS determination of N4-acetylsulfanilamide concentrations in plasma, urine, and tissue samples from pharmacokinetic studies. The ¹³C₆ labeling provides a mass shift of M+6, enabling clear spectral differentiation from the endogenous unlabeled metabolite. This application is supported by class-level evidence demonstrating that ¹³C-labeled internal standards generate accurate quantitation without the negative bias observed with ²H-labeled analogs in biological matrices [1]. Given that N4-acetylsulfanilamide is a primary metabolite of sulfanilamide with excretion via both glomerular filtration and active tubular secretion, accurate quantitation is essential for characterizing metabolic fate and clearance pathways [2].

Inter-Laboratory Comparability and Long-Term Quality Control in Sulfonamide Residue Surveillance

Deploy N4-Acetylsulfanilamide-(ring-13C6) as a traceable reference standard to support rugged workflows and improve inter-laboratory comparability in sulfonamide residue surveillance programs [1]. The known purity and composition of the VETRANAL® analytical standard facilitate traceable calibration across batches, while the stable isotope-labeled scaffold enables consistent isotope pattern matching for confirmatory analysis [1]. The documented 24-month shelf life under refrigerated storage (2–8°C) supports long-term quality control program planning [1], and the batch-specific COA availability ensures audit readiness for regulatory inspections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetylsulfanilamide-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.